molecular formula C18H13N5O B2488693 N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide CAS No. 1208468-09-0

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide

Cat. No.: B2488693
CAS No.: 1208468-09-0
M. Wt: 315.336
InChI Key: BTIIAKHJBYVSKR-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is a heterocyclic compound that features both pyrazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinoxaline rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide typically involves the condensation of a quinoxaline derivative with a pyrazole derivative. One common method includes the reaction of 2-chloroquinoxaline with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoxaline rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIAKHJBYVSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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